Cas no 1486228-07-2 (1-(6-amino-1H-indazol-1-yl)propan-2-ol)
1-(6-amino-1H-indazol-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-amino-1H-indazol-1-yl)propan-2-ol
- EN300-1106424
- CS-0278752
- 1486228-07-2
- AKOS014612097
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- Inchi: 1S/C10H13N3O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3
- InChI Key: XTIWHEGFCPAWGU-UHFFFAOYSA-N
- SMILES: OC(C)CN1C2C=C(C=CC=2C=N1)N
Computed Properties
- Exact Mass: 191.105862047g/mol
- Monoisotopic Mass: 191.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.1Ų
1-(6-amino-1H-indazol-1-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106424-0.05g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1106424-0.1g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1106424-0.25g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1106424-0.5g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1106424-1.0g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 1g |
$1214.0 | 2023-05-24 | ||
| Enamine | EN300-1106424-2.5g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-1106424-5.0g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 5g |
$3520.0 | 2023-05-24 | ||
| Enamine | EN300-1106424-10.0g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 10g |
$5221.0 | 2023-05-24 | ||
| Enamine | EN300-1106424-1g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 95% | 1g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1106424-5g |
1-(6-amino-1H-indazol-1-yl)propan-2-ol |
1486228-07-2 | 95% | 5g |
$2028.0 | 2023-10-27 |
1-(6-amino-1H-indazol-1-yl)propan-2-ol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(6-amino-1H-indazol-1-yl)propan-2-ol
Research Briefing on 1-(6-amino-1H-indazol-1-yl)propan-2-ol (CAS: 1486228-07-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-(6-amino-1H-indazol-1-yl)propan-2-ol (CAS: 1486228-07-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indazole core and propanol side chain, has demonstrated promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. Recent studies have focused on its role as a kinase inhibitor, with notable activity against specific protein kinases implicated in cancer progression.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural-activity relationship (SAR) of 1-(6-amino-1H-indazol-1-yl)propan-2-ol derivatives. The study highlighted that the amino group at the 6-position of the indazole ring and the hydroxyl group on the propanol side chain are critical for maintaining high binding affinity to target kinases. Molecular docking simulations revealed that these functional groups form hydrogen bonds with key residues in the ATP-binding pocket of kinases, thereby inhibiting their activity.
Further investigations into the pharmacokinetic properties of 1-(6-amino-1H-indazol-1-yl)propan-2-ol have shown favorable oral bioavailability and metabolic stability in preclinical models. A recent patent application (WO2023056321) disclosed novel formulations of this compound, enhancing its solubility and bioavailability for clinical use. These advancements underscore its potential as a lead candidate for further drug development.
In addition to its kinase inhibitory properties, 1-(6-amino-1H-indazol-1-yl)propan-2-ol has been investigated for its anti-inflammatory effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cells, suggesting its utility in treating chronic inflammatory conditions. The mechanism appears to involve modulation of the NF-κB signaling pathway, a key regulator of inflammation.
The synthesis of 1-(6-amino-1H-indazol-1-yl)propan-2-ol has also seen recent improvements. A team at the University of Cambridge developed a more efficient synthetic route using palladium-catalyzed cross-coupling reactions, achieving higher yields and purity compared to traditional methods. This innovation is expected to facilitate large-scale production for clinical trials.
Despite these promising findings, challenges remain in optimizing the selectivity and reducing off-target effects of 1-(6-amino-1H-indazol-1-yl)propan-2-ol. Ongoing research aims to address these issues through structural modifications and combination therapies. For instance, a recent collaboration between academia and industry (Nature Communications, 2024) explored co-administration with immune checkpoint inhibitors, demonstrating synergistic effects in murine cancer models.
In conclusion, 1-(6-amino-1H-indazol-1-yl)propan-2-ol represents a versatile scaffold with significant therapeutic potential. Its dual functionality as a kinase inhibitor and anti-inflammatory agent positions it as a valuable candidate for multifactorial diseases. Future research directions include advanced preclinical studies and the initiation of Phase I clinical trials to evaluate its safety and efficacy in humans.
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